N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine
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Overview
Description
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl chloride.
Tetrazole Ring Formation: The 4-(benzyloxy)benzyl chloride is then reacted with sodium azide to form the tetrazole ring. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Introduction of the Butyl Group: The final step involves the alkylation of the tetrazole ring with butyl bromide in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylic oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of nitro groups can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The benzyloxybenzyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine
- N-[4-(benzyloxy)benzyl]-4-aminoquinoline
- N-(benzamidobenzyl)imidazoles
Uniqueness
N-[4-(benzyloxy)benzyl]-2-butyl-2H-tetrazol-5-amine is unique due to the presence of the butyl group, which can influence its lipophilicity and membrane permeability. This can affect its pharmacokinetic properties and make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-butyl-N-[(4-phenylmethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C19H23N5O/c1-2-3-13-24-22-19(21-23-24)20-14-16-9-11-18(12-10-16)25-15-17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3,(H,20,22) |
InChI Key |
CRRZJEABMOQWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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